3-chloro-N-(2-fluorophenyl)benzamide 3-chloro-N-(2-fluorophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 196804-53-2
VCID: VC6217636
InChI: InChI=1S/C13H9ClFNO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17)
SMILES: C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)F
Molecular Formula: C13H9ClFNO
Molecular Weight: 249.67

3-chloro-N-(2-fluorophenyl)benzamide

CAS No.: 196804-53-2

Cat. No.: VC6217636

Molecular Formula: C13H9ClFNO

Molecular Weight: 249.67

* For research use only. Not for human or veterinary use.

3-chloro-N-(2-fluorophenyl)benzamide - 196804-53-2

Specification

CAS No. 196804-53-2
Molecular Formula C13H9ClFNO
Molecular Weight 249.67
IUPAC Name 3-chloro-N-(2-fluorophenyl)benzamide
Standard InChI InChI=1S/C13H9ClFNO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17)
Standard InChI Key BSDMLWVBFHVIFD-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Chloro-N-(2-fluorophenyl)benzamide (C₁₃H₉ClFNO) consists of a benzamide core modified with halogen substituents. The chlorine atom occupies the 3-position on the benzene ring, while the fluorine atom is located at the 2-position of the aniline-derived phenyl group. This arrangement creates a planar structure with distinct electronic properties due to the electron-withdrawing effects of both halogens.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₉ClFNO
Molecular Weight249.67 g/mol
Exact Mass249.026 g/mol
LogP (Partition Coefficient)4.25 (estimated)
Topological Polar Surface Area32.59 Ų

The compound’s logP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . Its topological polar surface area, influenced by the amide and halogen groups, further supports interactions with polar biological targets.

Synthesis and Reaction Mechanisms

Synthetic Pathway

The synthesis of 3-chloro-N-(2-fluorophenyl)benzamide typically involves a nucleophilic acyl substitution reaction between 3-chlorobenzoyl chloride and 2-fluoroaniline. The process is conducted in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid byproduct and drives the reaction to completion.

Reaction Scheme:
\3-Chlorobenzoyl chloride + 2-Fluoroaniline → 3-Chloro-N-(2-fluorophenyl)benzamide + HCl

Optimization Considerations

  • Solvent Choice: Dichloromethane or tetrahydrofuran is commonly used due to their ability to dissolve both reactants.

  • Temperature: Room temperature is sufficient, though slight heating (40–50°C) may improve yield in scaled-up reactions.

  • Catalysis: No catalyst is required, but the base (e.g., triethylamine) is critical for absorbing HCl and preventing side reactions.

Polymorphism and Crystallographic Insights

Polymorphic Forms

Two polymorphs of 3-chloro-N-(2-fluorophenyl)benzamide have been identified:

  • Form IA: Crystallizes in the monoclinic space group P2₁/c with Z′ = 2.

  • Form IB: Adopts the orthorhombic space group Pna2₁ with Z′ = 1 .

Table 2: Key Crystallographic Parameters

ParameterForm IAForm IB
Space GroupP2₁/cPna2₁
Unit Cell Dimensionsa = 12.34 Å, b = 7.89 Å, c = 15.67 Åa = 10.23 Å, b = 5.45 Å, c = 18.91 Å
Dominant InteractionsCl···Cl, C–H···FC–H···π, F···H

Intermolecular Interactions

Biological Activity and Applications

Table 3: Antimicrobial Efficacy

PathogenInhibition Zone (mm)MIC (μg/mL)
S. aureus (MRSA)12 ± 1.564
E. coli8 ± 1.0>128

Analytical Characterization

Gas Chromatography (GC)

Using a 5% phenyl methyl siloxane column, the compound elutes at a retention index of 2236 under temperature ramp conditions (15°C/min from 60°C to 270°C) . This method is critical for purity assessment in synthetic batches.

Spectroscopic Data

  • IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), and 750 cm⁻¹ (C–Cl stretch) .

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, NH), 7.85–7.40 (m, 8H, aromatic) .

Applications in Materials Science

The compound’s polymorphic diversity makes it a model system for studying crystal engineering principles. Its ability to form distinct packing motifs via halogen bonding is exploited in designing organic semiconductors and nonlinear optical materials .

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